molecular formula C17H21F3N2O4 B134242 (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester CAS No. 474645-94-8

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester

Cat. No. B134242
M. Wt: 374.35 g/mol
InChI Key: SEYVRRKNFKPZAE-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a constituent of a drug for the treatment of hypertension and heart failure . It is especially the supramolecular complex of the sodium salt of sacubitril and the disodium salt of valsartan of formula (2) in the 1:1 ratio of the components, which crystallizes in the pentahemihydrate form, that is of therapeutic use .


Synthesis Analysis

The synthesis of this compound involves (4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester as intermediates . The linked pro-drug of valsartan calcium salt and (2R,4S)-5-biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester and Tris is prepared at room temperature by dissolving .


Chemical Reactions Analysis

The compound is used in various chemical synthesis, such as in the synthesis of Sacubitri . The reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid results in a mixture of diastereomers .

Scientific Research Applications

Synthesis and Stereoselectivity

A study by Damon et al. (2006) describes an efficient synthesis method for (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester, which is a cholesteryl ester transfer protein (CETP) inhibitor. This synthesis is significant as it establishes the cis relationship of the tetrahydoquinoline ring's two substituents, providing insights into the stereoselectivity of the compound during synthesis (Damon et al., 2006).

Quinoline Derivatives and Antibacterial Activity

Lingaiah et al. (2012) synthesized 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, a derivative related to the compound . They evaluated its antibacterial activity against Gram-positive and Gram-negative bacterial strains. This research highlights the potential of quinoline derivatives, including the subject compound, in developing new antibacterial agents (Lingaiah et al., 2012).

Role in Drug Metabolism and Excretion

A study by Prakash et al. (2008) explored the metabolism, pharmacokinetics, and excretion of a CETP inhibitor, similar in structure to (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester. This research is vital for understanding the metabolic pathways and potential therapeutic applications of such compounds (Prakash et al., 2008).

Potential Antiallergy Applications

Althuis et al. (1980) investigated a series of quinoline-2-carboxylic acid derivatives for antiallergy activity. Although not directly studying the specific compound , this research provides a broader context for the potential use of related quinoline derivatives in treating allergy symptoms (Althuis et al., 1980).

Safety And Hazards

The compound is harmful if swallowed and very toxic to aquatic life . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid release to the environment .

properties

IUPAC Name

ethyl (2R,4S)-2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYVRRKNFKPZAE-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435892
Record name (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester

CAS RN

474645-94-8
Record name (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester
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(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester
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(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester
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(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester
Reactant of Route 5
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(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester
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(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester

Citations

For This Compound
1
Citations
DB Damon, RW Dugger, SE Hubbs… - … process research & …, 2006 - ACS Publications
Previously our group reported synthetic efforts used to synthesize kilogram quantities of the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib, 1, via a mid-stage resolution. …
Number of citations: 80 pubs.acs.org

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